

Comprehensive Technical Guide: 2-Substituted Thiazole-4-Carboxylic Acids

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Compound of Interest

Compound Name: 2-Iodo-4-thiazolecarboxylic acid

CAS No.: 944275-17-6

Cat. No.: B1611809

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Executive Summary

The 2-substituted thiazole-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, distinct from its 5-carboxylic acid isomer (found in drugs like Febuxostat). Its unique vector orientation of the carboxylic acid relative to the C2-substituent allows for specific electrostatic interactions within enzyme active sites, particularly in metalloenzymes and GPCRs. This guide provides a rigorous technical analysis of the scaffold's synthesis, structural properties, and application in modern drug discovery, designed for bench scientists and project leads.

Structural Significance & Chemical Architecture

The "Vector" Advantage

Unlike the 2,5-substituted system, where substituents are roughly linear (180°), the 2,4-substituted thiazole presents a "bent" topography (approx. 148°). This geometry is critical for:

- Bidentate Chelation: The nitrogen () and the carboxylate oxygen can form cooperative binding motifs with metal ions (e.g., in metalloproteases).

- Bioisosterism: The scaffold serves as a rigid bioisostere for cis-amide bonds or ortho-substituted aromatics, locking pharmacophores in bioactive conformations.

Electronic Properties

The thiazole ring is

-electron excessive but acts as an electron sink at the C2 position.

- C2 Position: Highly susceptible to nucleophilic attack if a leaving group is present, but in this context, it usually hosts an aryl or amino group to engage in

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stacking or hydrogen bonding.

- C4 Position: The carboxylic acid at C4 is electronically coupled to the ring nitrogen, affecting the

. The acidity of the 4-COOH (typically

3.0–3.5) is generally higher than benzoic acid due to the electron-withdrawing nature of the thiazole

nitrogen.

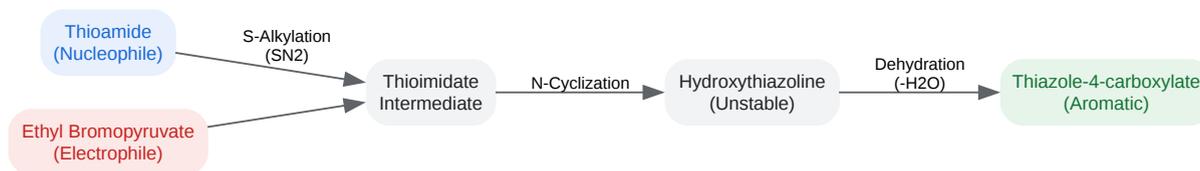
Synthetic Methodologies

The construction of the 2-substituted thiazole-4-carboxylic acid core relies predominantly on the Hantzsch Thiazole Synthesis. While established, "textbook" conditions often suffer from low yields due to tar formation. Below is an optimized, field-validated approach.

Mechanistic Pathway (Hantzsch Synthesis)

The reaction involves the condensation of a thioamide (or thiourea) with an

-halo-keto ester (typically ethyl bromopyruvate).



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Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis targeting the 4-carboxylate core.

Validated Experimental Protocol

Target: Synthesis of 2-Phenylthiazole-4-carboxylic acid. Scale: 10 mmol.

Step 1: Cyclization to Ethyl Ester

- Reagents: Thiobenzamide (1.37 g, 10 mmol), Ethyl bromopyruvate (1.95 g, 10 mmol).
- Solvent: Absolute Ethanol (20 mL). Expert Note: Avoid water to prevent hydrolysis of the bromopyruvate.
- Procedure:
 - Dissolve thiobenzamide in ethanol in a round-bottom flask.
 - Add ethyl bromopyruvate dropwise at room temperature. Caution: Exothermic.
 - Heat to reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
 - Workup: Cool to
• The hydrobromide salt of the ester may precipitate.[1] If not, neutralize with saturated
to pH 8. Extract with EtOAc (
mL), dry over
, and concentrate.
 - Purification: Recrystallize from Ethanol/Water or flash chromatography.

Step 2: Hydrolysis to Acid

- Reagents: Ethyl 2-phenylthiazole-4-carboxylate (from Step 1), LiOH (2.0 eq).
- Solvent: THF:Water (3:1).
- Procedure:
 - Dissolve ester in THF/Water. Add LiOH.
 - Stir at RT for 4 hours.
 - Critical Step: Acidify carefully with 1M HCl to pH 3–4. The free acid will precipitate as a white solid.
 - Filter, wash with cold water, and dry under vacuum ().

Medicinal Chemistry Applications (SAR)

The 2-substituted thiazole-4-carboxylic acid scaffold has demonstrated potency across multiple therapeutic areas.

Xanthine Oxidase (XO) Inhibition

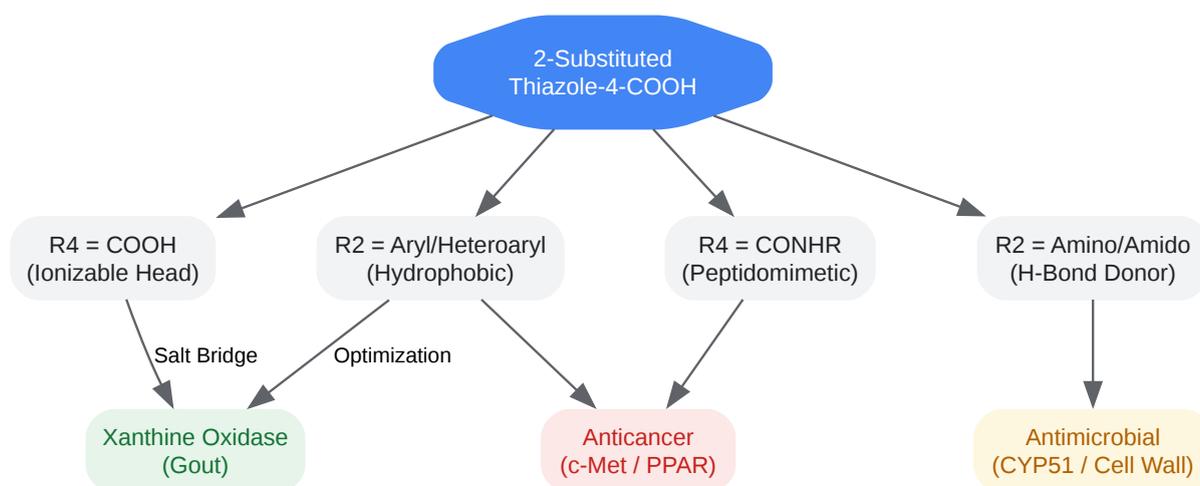
While Febuxostat (a 2-arylthiazole-5-carboxylic acid) is a standard gout drug, recent studies have explored the 4-carboxylic acid isomers.

- Mechanism: The carboxylic acid anchors to the Molybdenum center or Arg880 in the XO active site.
- SAR Insight: 2-Phenyl derivatives with hydrophobic substituents (e.g., 4-isobutoxy) on the phenyl ring show nanomolar potency.
- Key Compound: 2-(4-isobutoxyphenyl)thiazole-4-carboxylic acid (nM).

Antimicrobial & Antifungal Agents[2][3][4][5]

- Target: CYP51 (Lanosterol 14
-demethylase).
- Modifications: The carboxylic acid is often converted to hydrazides or amides to access the heme iron. However, the free acid serves as a crucial precursor for prodrugs.
- Data: 2-Amino-4-carboxylic acid derivatives show MIC values
against *C. albicans*.

SAR Optimization Workflow



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Figure 2: Structure-Activity Relationship (SAR) decision tree for the thiazole-4-carboxylic acid scaffold.

Quantitative Activity Data[5]

Table 1: Comparative Potency of Selected 2-Substituted Thiazole-4-Carboxylic Acids

Compound ID	R2 Substituent	R4 Group	Target	Activity (/ MIC)	Ref
Cmpd 8	4-Isobutoxyphenyl	-COOH	Xanthine Oxidase	48.6 nM	[1]
Febuxostat	4-Isobutoxyphenyl	-H (5-COOH isomer)	Xanthine Oxidase	1.8 nM (Control)	[1]
SZ-C14	4-Chlorophenyl	-CONHR (Amide)	C. albicans	1–16	[2]
Ligand L2	4-Subst-phenyl	-Piperazine deriv.[2]	Breast Cancer	Cytotoxic (Qualitative)	[3]

Note: While Febuxostat (5-COOH) is more potent for XO, the 4-COOH scaffold offers a distinct IP space and different solubility profiles.

Future Outlook & Emerging Trends

- **Fragment-Based Drug Design (FBDD):** The low molecular weight of 2-amino-thiazole-4-carboxylic acid (MW ~144) makes it an ideal "fragment" for crystallographic screening.
- **PROTAC Linkers:** The rigidity of the thiazole ring is being explored as a non-rotatable linker in Proteolysis Targeting Chimeras (PROTACs) to improve cell permeability compared to flexible alkyl chains.
- **Green Synthesis:** Shift towards aqueous-phase Hantzsch synthesis using -cyclodextrin additives to eliminate volatile organic solvents.

References

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